![molecular formula C28H38O8 B1664176 4beta-Hydroxywithanolide E CAS No. 54334-04-2](/img/structure/B1664176.png)
4beta-Hydroxywithanolide E
Overview
Description
4beta-Hydroxywithanolide E is a steroid isolated from Physalis peruviana . It has been found to have anti-inflammatory and anticancer activities . It has also been shown to inhibit adipocyte differentiation of 3T3-L1 cells through modulation of mitotic clonal expansion .
Molecular Structure Analysis
The molecular formula of 4beta-Hydroxywithanolide E is C28H38O8 . Its exact mass is 502.26 and its molecular weight is 502.60 . The structure of 4beta-Hydroxywithanolide E includes a 17α-oriented side chain .Chemical Reactions Analysis
4beta-Hydroxywithanolide E has been found to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 cells and TNF-alpha-induced NF-kappaB activity in HEK293 cells . It also suppresses mRNA expression of central adipogenic transcription factors, peroxisome proliferator-activated receptor γ, and CCAAT/enhancer-binding protein α in the early stage of adipocyte differentiation .Scientific Research Applications
1. Cancer Cell Cycle Arrest and Apoptosis Induction 4beta-Hydroxywithanolide E has been shown to halt the cell cycle at the G0/G1 phase in HCT116 and HT-29 cells and induce apoptosis in HCT116 and SW480 cells in a concentration-dependent manner. It also reduces tumor growth in an HCT116 mouse xenograft model .
Breast Cancer Cell Line Discrimination
An Artificial Neural Network (ANN) based virtual classification model has been developed to discriminate active and inactive Withanolide E analogs against the human breast cancer cell line MCF-7 .
Anti-Tumor Activity
This compound exhibits significant anti-tumor activity against various cancer cells, including colorectal cancer cells, by suppressing endogenous Wnt responder gene expression .
Anti-Inflammatory Effects
4beta-Hydroxywithanolide E shows anti-inflammatory effects in diabetic mouse adipose tissue by attenuating NF-κB signaling .
Prevention of Procoagulant Activity
It prevents tumor necrosis factor α-induced procoagulant activity with enhanced cytotoxicity against human lung cancer cells .
Modulation of Alternative Splicing
4beta-Hydroxywithanolide E modulates the alternative splicing of various apoptotic genes, which could have implications for cancer treatment strategies .
Mechanism of Action
Target of Action
4beta-Hydroxywithanolide E (4βHWE), a natural compound derived from Physalis peruviana, has been identified as an antagonist of the Wnt signaling pathway . This pathway is integral in embryonic development, tissue regeneration, stem cell differentiation, and tissue homeostasis . The compound also targets central adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα) .
Mode of Action
4βHWE interacts with its targets by promoting the phosphorylation and degradation of β-catenin, a key protein in the Wnt signaling pathway . This leads to the inhibition of β-catenin’s nuclear translocation, thereby attenuating the endogenous Wnt target gene expression in colorectal cancer (CRC) cells . In adipocyte differentiation, 4βHWE suppresses the mRNA expression of PPARγ and C/EBPα .
Biochemical Pathways
The primary biochemical pathway affected by 4βHWE is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, 4βHWE can suppress the proliferation of CRC cells . It also impacts the NF-κB signaling pathway, decreasing inflammatory responses in diabetic mouse adipose tissue .
Result of Action
The action of 4βHWE results in the suppression of CRC cell proliferation . It induces G0/G1 cell cycle arrest and apoptosis, contributing to the suppression of CRC proliferation . In addition, 4βHWE has been shown to inhibit the growth of colon cancer monolayer and spheroid cultures .
Action Environment
The efficacy and stability of 4βHWE can be influenced by the tumor microenvironment. Inflammation within this environment can enhance tumor growth and progression, as well as suppress anti-tumor responses . As 4βHWE has anti-inflammatory properties , it may be particularly effective in such environments.
Safety and Hazards
properties
IUPAC Name |
(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBUGICUKQIKTJ-KABTZXSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314108 | |
Record name | 4β-Hydroxywithanolide E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4beta-Hydroxywithanolide E | |
CAS RN |
54334-04-2 | |
Record name | 4β-Hydroxywithanolide E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54334-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4beta-Hydroxywithanolide E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054334042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4.beta.-Hydroxywithanolide E | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4β-Hydroxywithanolide E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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